3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(2)21-13(4)16(12(3)19-21)25(22,23)20-9-7-14(10-20)24-15-6-5-8-17-18-15/h5-6,8,11,14H,7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSAAAYVEMSJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase.
Mode of Action
Based on its structural similarity to other pyrazoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Biochemical Analysis
Biochemical Properties
This compound interacts with various biomolecules, including enzymes and proteins. Notably, it affects acetylcholinesterase (AchE) , a key enzyme in the cholinergic nervous system. AchE hydrolyzes acetylcholine, and its reduced activity can lead to behavioral changes and impaired movement. Additionally, oxidative stress plays a role in cellular damage, and this compound may influence oxidative pathways.
Molecular Mechanism
At the molecular level, this compound likely exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes and alter gene expression. Detailed investigations are required to uncover the precise mechanisms.
Temporal Effects
In laboratory settings, consider stability, degradation, and long-term effects. How does this compound behave over time? Research should explore its impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Evaluate the compound’s effects at different dosages in animal models. Are there threshold effects? Any toxic or adverse effects at high doses? Animal studies can provide valuable insights.
Metabolic Pathways
Describe the metabolic pathways involving this compound. Which enzymes or cofactors does it interact with? Does it affect metabolic flux or metabolite levels? These details will enhance our understanding.
Transport and Distribution
How is this compound transported within cells and tissues? Does it interact with transporters or binding proteins? Localization and accumulation patterns are crucial for its overall impact.
Subcellular Localization
Explore where this compound localizes within cells. Any effects on its activity or function? Consider targeting signals and post-translational modifications.
Biological Activity
The compound 3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | Not available |
| Chemical Class | Pyrazole derivative |
The compound features a pyrazole ring , which is known for its diverse biological activities, and a pyridazine moiety , which enhances its pharmacological profile.
Research indicates that compounds containing pyrazole and pyridazine structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanisms of action for this compound may include:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases associated with cancer proliferation, such as FLT3 in acute myeloid leukemia (AML) .
- Antimicrobial Properties : Pyrazole derivatives have been explored for their antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to the compound :
- A study demonstrated that a related pyrazole compound exhibited significant inhibition of tumor growth in mouse xenograft models, suggesting its potential as an anticancer agent .
- Another investigation focused on the antibacterial activity of various pyrazole derivatives against Gram-negative bacteria, revealing promising results against resistant strains .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of pyrazole derivatives. For example:
- Compounds were tested against various cancer cell lines, showing IC50 values ranging from 100 nM to 500 nM, indicating potent antiproliferative effects .
In Vivo Studies
In vivo studies have further validated the therapeutic potential:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with three classes of heterocycles: pyrazolopyrimidines , triazolopyridazines , and methyl-substituted pyridazines . Key comparisons are summarized below:
Pharmacological and Physicochemical Differences
- Solubility and Bioavailability : The sulfonyl group in the target compound enhances aqueous solubility compared to methyl-substituted pyridazines (), which rely on lipophilic interactions for blood-brain barrier penetration . However, the bulky isopropyl and dimethyl groups may reduce membrane permeability relative to simpler triazolopyridazines ().
- Reactivity : Unlike azido-containing triazolopyridazines (), the target compound’s sulfonyl group provides metabolic stability, avoiding the decomposition risks associated with azides .
- Therapeutic Potential: While methyl-substituted pyridazines () are validated for pain and itch, the target compound’s pyrrolidine-oxy linker may enable novel target engagement (e.g., GPCRs or ion channels) due to conformational flexibility .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sulfonylation of a pyrrolidine intermediate followed by coupling with a pyridazine derivative. For example, a key step includes refluxing the precursor with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol to purify the product . Optimization requires controlling temperature (e.g., 110–140°C for xylene reflux) and solvent polarity. Reaction progress should be monitored via TLC or HPLC to avoid over-reaction, which can degrade sensitive functional groups .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify key groups like the sulfonyl-pyrrolidine linkage (δ ~3.5–4.0 ppm for pyrrolidine protons; δ ~130–140 ppm for sulfonyl carbons) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 434.2).
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability be experimentally determined for in vitro studies?
Solubility is assessed in DMSO (primary stock) followed by dilution in buffers (PBS, pH 7.4). Stability studies involve incubating the compound at 37°C and analyzing degradation via HPLC at intervals (0, 24, 48 hours). highlights the importance of anhydrous Na2SO4 during synthesis to minimize hygroscopicity, which impacts long-term stability .
Advanced Research Questions
Q. How can contradictions in synthetic yields from different sulfonylation agents be resolved?
Systematic comparison of agents (e.g., chloranil vs. DDQ or MnO2) under standardized conditions is essential. For example, chloranil in xylene may yield 60–70% purity, while DDQ in toluene could improve selectivity. Kinetic studies (e.g., Arrhenius plots) and side-product profiling via LC-MS identify competing pathways (e.g., over-oxidation) .
Q. What computational strategies predict biological targets based on 3D conformation?
Molecular docking (AutoDock Vina, Schrödinger) evaluates interactions with kinases or GPCRs. The sulfonyl-pyrrolidine group’s orientation is critical for hydrogen bonding with catalytic lysine residues (e.g., in kinase ATP-binding pockets). emphasizes using molecular dynamics simulations to assess conformational flexibility in aqueous environments .
Q. How should SAR studies be designed to explore pyrazole substituent effects?
- Substitution Strategy: Replace isopropyl/methyl groups at pyrazole positions 1, 3, and 5 with halogens, aryl, or bulky tert-butyl groups.
- Assays: Test derivatives against target enzymes (e.g., COX-2, kinases) using fluorescence polarization or ADP-Glo™ assays.
- Data Analysis: Use ANOVA to compare IC50 values; QSAR models correlate substituent hydrophobicity (logP) with activity .
Q. What methodologies address discrepancies in reported biological activity across similar compounds?
- Target Profiling: Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target effects.
- Metabolite Screening: LC-MS/MS detects active metabolites that may contribute to observed contradictions .
- Structural Overlays: Superimpose X-ray crystallography data of analogs to identify steric clashes or favorable π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
